1.1- to 3.3 × 10⁶ M⁻¹ DNA Affinity vs. Non-Hydroxylated Derivative with G·C Base-Pair Dependence
The 9-hydroxylated elliptinium core (present in elliptinium iodide) exhibits systematically higher DNA binding constants than the matched non-hydroxylated 2-N-methyl ellipticinium (NME). Fluorescence titration data show that 2-N-methyl 9-hydroxyellipticinium (NMHE) displays DNA affinity constants ranging from 1.1 to 3.3 × 10⁶ M⁻¹ that are dependent on DNA base composition, while NME shows no such base-dependent binding [1]. Furthermore, NMHE demonstrates a 5- to 11-fold fluorescence increment upon DNA binding compared to the non-hydroxylated compound, confirming a structurally specific binding mode with G·C base-pair preference [1].
| Evidence Dimension | DNA binding affinity constant (Ka) and base-pair sequence selectivity |
|---|---|
| Target Compound Data | NMHE: Ka = 1.1–3.3 × 10⁶ M⁻¹ (base-dependent); fluorescence increment of 5–11-fold upon DNA binding; G·C base-pair preference with preferred doublet binding site |
| Comparator Or Baseline | 2-N-methyl ellipticinium (NME, non-hydroxylated): no base-dependent binding affinity; no G·C preference |
| Quantified Difference | NMHE achieves 1.1–3.3 × 10⁶ M⁻¹ affinity with measurable sequence selectivity; NME lacks sequence-dependent binding entirely. 5- to 11-fold greater fluorescence enhancement for NMHE vs. NME upon DNA interaction. |
| Conditions | Fluorescence titration in deuterated buffer; DNA/drug fluorescence energy transfer; pBR322 DNA fragments; DNase I footprinting |
Why This Matters
This sequence selectivity differentiates elliptinium iodide from non-hydroxylated ellipticinium salts for applications requiring G·C-rich DNA targeting, such as studying topoisomerase II cleavage hotspots or designing sequence-biased DNA probes.
- [1] Schwaller, M. A., Aubard, J., & Dodin, G. (1989). The G·C base-pair preference of 2-N-methyl 9-hydroxyellipticinium. European Journal of Biochemistry, 181(1), 129–134. View Source
